2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid
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Overview
Description
2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound belongs to the class of sulfonamide compounds and has been found to exhibit potent biological activity against various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylquinoline-2-thiol with chloroacetyl chloride to form 2-(4-methylquinolin-2-yl)sulfanylacetyl chloride. This intermediate is then reacted with 2-aminobenzoic acid under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic effects in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogenic organisms and cancer cells. By binding to these targets, it disrupts their normal function, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid
- **4-hydroxy-2-quinolones
- **Benzoic acid derivatives
Uniqueness
2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid stands out due to its unique combination of a quinoline ring and a benzoic acid moiety, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-10-18(21-15-8-4-2-6-13(12)15)25-11-17(22)20-16-9-5-3-7-14(16)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFSOUIPRXMJCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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